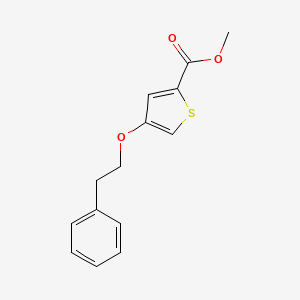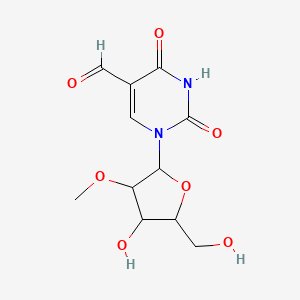
4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzonitrile moiety can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Dimethylamino)ethoxy)benzaldehyde: Shares the dimethylaminoethoxy group but lacks the trifluoromethyl group.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains the trifluoromethyl and benzonitrile groups but lacks the dimethylaminoethoxy group.
Uniqueness
The presence of both the trifluoromethyl group and the dimethylaminoethoxy group in 4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)benzonitrile makes it unique. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and specific reactivity patterns, which are not observed in similar compounds .
Propriétés
Formule moléculaire |
C12H13F3N2O |
|---|---|
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H13F3N2O/c1-17(2)5-6-18-11-4-3-9(8-16)7-10(11)12(13,14)15/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
WYPCVJJABJSVDJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=C(C=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


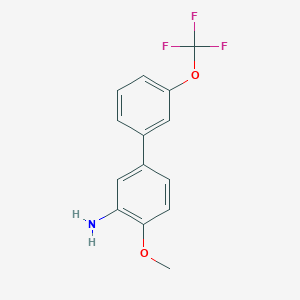
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)

![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)
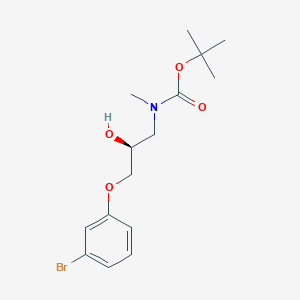



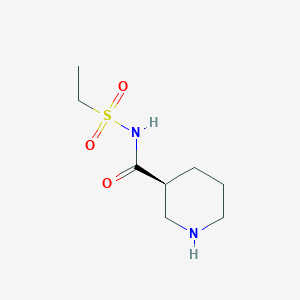
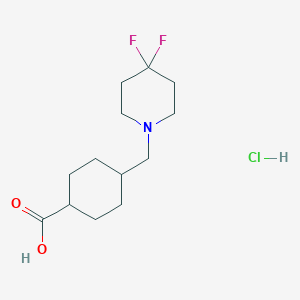
![[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B15090946.png)
![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)
